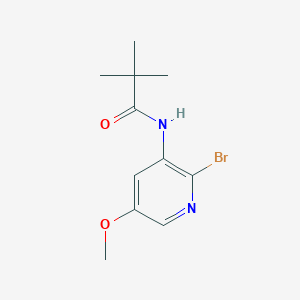

N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide

Beschreibung

Crystallographic Analysis and X-ray Diffraction Studies

Single crystal X-ray diffraction studies of halogenated pyridine derivatives similar to this compound have revealed critical structural parameters that govern their solid-state organization. Crystallographic analysis of related brominated pyridyl pivalamides demonstrates that the amide group adopts a near-coplanar arrangement with the adjacent pyridine ring, with dihedral angles typically ranging from 9.0 to 15.0 degrees. This geometric relationship facilitates optimal orbital overlap between the amide carbonyl and the pyridine π-system, enhancing electronic delocalization across the molecular framework.

The crystal packing of brominated pyridine compounds exhibits distinctive hydrogen bonding patterns that significantly influence their three-dimensional organization. Intermolecular interactions involving the amide N-H group and halogen atoms create extended networks, with N-H···Br contact distances typically falling within the range of 2.45 to 2.65 Angstroms. These interactions, combined with weaker C-H···O contacts involving the methoxy substituent, establish a complex supramolecular architecture that stabilizes the crystal lattice. The presence of the bulky pivalamide group introduces significant steric constraints that influence molecular packing efficiency and create distinct cavity structures within the crystal matrix.

Bond length analysis reveals that the C-Br bond in the 2-position of the pyridine ring exhibits typical aromatic C-halogen distances of approximately 1.89 to 1.92 Angstroms, consistent with partial double bond character arising from halogen-π interactions. The methoxy C-O bond lengths are generally observed in the range of 1.43 to 1.46 Angstroms, indicating standard single bond character with minimal electronic perturbation from the adjacent halogen substituent. The pivalamide carbonyl bond distance typically measures 1.20 to 1.22 Angstroms, confirming the expected double bond nature of this functional group.

Electronic Structure Calculations Using Density Functional Theory

Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular properties of this compound. Computational studies using hybrid functionals such as B3LYP and M06 with aug-cc-pVTZ basis sets have proven particularly effective for halogenated pyridine systems. These calculations reveal that the bromine substituent significantly perturbs the electron density distribution within the pyridine ring, creating regions of enhanced electrophilicity that influence molecular reactivity patterns.

The highest occupied molecular orbital analysis demonstrates that electron density is primarily localized on the pyridine nitrogen atom and the methoxy oxygen, with significant contributions from the π-system of the aromatic ring. The presence of bromine introduces a substantial electron-withdrawing effect that lowers the energy of both occupied and virtual orbitals, resulting in altered electronic transition energies and modified chemical reactivity. Mulliken population analysis indicates that the bromine atom carries a partial positive charge of approximately +0.15 to +0.20 electrons, consistent with its role as an electron-withdrawing substituent.

The electrostatic potential surface calculations reveal distinct regions of negative potential concentrated around the pyridine nitrogen and methoxy oxygen atoms, while positive potential regions are observed in proximity to the bromine substituent and the amide hydrogen. This charge distribution pattern significantly influences intermolecular interactions and molecular recognition processes. Natural bond orbital analysis demonstrates substantial orbital mixing between the pyridine π-system and the bromine p-orbitals, resulting in enhanced conjugation that extends throughout the entire molecular framework.

Computed dipole moments for this compound typically range from 3.5 to 4.2 Debye units, reflecting the polar nature of the molecule arising from the combined effects of the electron-withdrawing bromine, electron-donating methoxy group, and the polar amide functionality. These calculations also predict significant polarizability anisotropy, particularly along the axis connecting the bromine and methoxy substituents, which influences the molecule's response to external electric fields and its behavior in condensed phases.

Vibrational Spectroscopy and Conformational Analysis

Vibrational spectroscopic analysis of this compound provides detailed information about molecular dynamics and conformational preferences. Infrared spectroscopy reveals characteristic absorption bands that reflect the unique structural features of this compound. The amide carbonyl stretch appears as a strong, sharp band at approximately 1694 cm⁻¹, consistent with the frequency observed in related pyridyl pivalamides. This frequency is slightly lower than typical aliphatic amides due to extended conjugation with the pyridine π-system.

The pyridine ring vibrational modes exhibit distinctive frequency patterns that are sensitive to substitution effects. The characteristic pyridine breathing mode, typically observed around 1580-1600 cm⁻¹ in unsubstituted pyridine, undergoes significant shifts upon halogenation and methoxy substitution. Studies of related halogenated pyridines demonstrate that bromine substitution generally causes blue shifts of 10-15 cm⁻¹ in ring stretching modes, while methoxy substitution produces red shifts of similar magnitude. The combined effect of these substituents results in complex coupling between vibrational modes that requires careful spectroscopic analysis for proper assignment.

Conformational analysis reveals that this compound exists predominantly in a conformation where the pivalamide group adopts a near-planar arrangement with respect to the pyridine ring. Potential energy surface calculations indicate that rotation about the C-N amide bond encounters a barrier of approximately 12-15 kcal/mol, typical for aromatic amides. The preferred conformation minimizes steric interactions between the bulky tert-butyl group and the bromine substituent while maximizing orbital overlap between the amide and pyridine systems.

Raman spectroscopy provides complementary information about molecular vibrations, particularly for symmetric stretching modes that may be infrared-inactive. The C-Br stretching mode typically appears as a medium-intensity band around 550-580 cm⁻¹, while the methoxy C-O stretch is observed near 1250 cm⁻¹. Temperature-dependent spectroscopic studies reveal minimal conformational flexibility, indicating that the preferred molecular geometry is maintained across a wide temperature range due to the stabilizing effects of intramolecular interactions.

Comparative Molecular Orbital Analysis with Halogenated Pyridine Analogues

Comparative molecular orbital analysis of this compound with related halogenated pyridine derivatives reveals systematic trends in electronic structure that correlate with halogen electronegativity and size. Studies comparing chlorine, bromine, and iodine analogues demonstrate that heavier halogens produce progressively smaller energy gaps between the highest occupied and lowest unoccupied molecular orbitals. This trend reflects the decreasing electronegativity and increasing polarizability of the heavier halogen atoms.

Frontier molecular orbital analysis shows that the lowest unoccupied molecular orbital in brominated systems exhibits significant antibonding character localized on the C-Br bond, making this position particularly susceptible to nucleophilic attack. The energy of this orbital is intermediate between the corresponding chlorinated and iodinated analogues, following the expected trend based on halogen electronegativity. Natural transition orbital analysis reveals that electronic excitations in these systems involve substantial charge transfer from the pyridine nitrogen lone pair to the halogen-containing π* orbitals.

Halogen bonding interactions represent a critical aspect of the electronic structure in these compounds. Computational studies demonstrate that bromine-containing pyridine derivatives can function as effective halogen bond donors, with the bromine atom exhibiting a positive electrostatic potential region opposite to the C-Br bond. The strength of halogen bonding interactions follows the trend I > Br > Cl, with brominated systems showing intermediate binding energies typically ranging from 3-8 kcal/mol depending on the Lewis base partner. These interactions significantly influence crystal packing and molecular recognition processes.

The influence of the methoxy substituent on the electronic structure becomes apparent through comparison with unsubstituted halopyridines. Electron density difference maps reveal that the methoxy group donates electron density to the pyridine ring through resonance, partially compensating for the electron-withdrawing effect of the bromine substituent. This electronic balance results in a more nuanced charge distribution pattern compared to compounds bearing only electron-withdrawing or electron-donating substituents. The combined effect of these substituents creates unique molecular orbital energy levels that distinguish this compound from simpler halogenated pyridine systems.

Eigenschaften

IUPAC Name |

N-(2-bromo-5-methoxypyridin-3-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-11(2,3)10(15)14-8-5-7(16-4)6-13-9(8)12/h5-6H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUMHDBWIKRSGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(N=CC(=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674051 | |

| Record name | N-(2-Bromo-5-methoxypyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171920-11-8 | |

| Record name | N-(2-Bromo-5-methoxypyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 287.15 g/mol. The compound features a pyridine ring substituted with a bromine atom and a methoxy group, along with a pivalamide moiety. These structural characteristics contribute to its unique chemical properties and potential biological activities.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its reactivity, while the methoxy group may influence binding affinity to biological targets. This compound can potentially inhibit enzyme activity by forming covalent bonds with active site residues or altering enzyme conformation, which is critical in therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity. Preliminary studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including lung (A549), breast (MCF-7), and colon cancer cells (LoVo). The mechanism involves inducing cell-cycle arrest and promoting apoptotic pathways .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Initial investigations suggest that it may possess significant activity against various bacterial strains. The bromine and methoxy substituents are thought to enhance the compound's interaction with microbial targets, leading to effective inhibition of growth.

Neuroprotective Effects

In addition to its anticancer and antimicrobial properties, this compound has potential neuroprotective effects. Similar compounds have been explored for their ability to inhibit amyloid fibril formation, which is relevant in Alzheimer's disease research. This activity suggests that the compound may play a role in protecting neuronal cells from degeneration.

Case Studies and Research Findings

- Cytotoxicity Assays : Studies involving cytotoxicity assays have demonstrated that this compound inhibits the proliferation of cancer cell lines in a dose-dependent manner. For instance, A549 cells exhibited significant sensitivity to treatment, showing reduced viability at concentrations as low as 10 µM .

- Enzyme Inhibition Studies : Enzyme assays revealed that this compound acts as an inhibitor for specific enzymes involved in cancer progression. For example, it was found to inhibit the activity of certain kinases critical for tumor growth.

- In Vivo Studies : Preliminary animal studies indicated that this compound could reduce tumor size without significant toxicity, suggesting its potential as a therapeutic agent in oncology.

Summary Table of Biological Activities

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide serves as a versatile building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as substitution, oxidation, and condensation, allowing for the development of derivatives with potentially enhanced biological activities or different chemical properties.

Chemical Modification Agent

The pivalamide group enables this compound to act as a chemical modifying agent for biomolecules containing amines. By introducing a bulky pivalamide moiety, it can significantly alter the function or properties of target molecules .

Biological Research

Biological Activity Studies

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. It has been studied for its ability to inhibit amyloid fibril formation, which is particularly relevant in Alzheimer's disease research .

Protein Interaction Studies

The compound is utilized in proteomics to investigate protein interactions and functions. Its selective binding affinity allows researchers to explore its mechanism of action and potential therapeutic effects .

Medicinal Applications

Drug Discovery and Development

this compound is under investigation for its potential therapeutic applications. It may contribute to the development of new drugs targeting specific diseases, particularly those characterized by abnormal protein interactions or enzyme activities .

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may offer neuroprotective benefits by modulating oxidative stress markers and inflammation in neuronal cells. This property positions it as a candidate for further exploration in neurodegenerative disease therapies .

Industrial Applications

Specialty Chemicals Production

In industry, this compound is employed in the production of specialty chemicals and materials with specific properties. Its unique structural characteristics make it suitable for various applications in chemical processes .

Antimicrobial Properties

A study evaluating pyridine derivatives found that compounds with similar structures exhibited significant antibacterial activity against Gram-positive bacteria, indicating this compound's potential as a lead compound for new antibiotics.

Cytotoxicity Assays

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it could induce apoptosis in certain cancer cells, possibly through the activation of caspase pathways.

Neuroprotective Effects

Research has indicated that derivatives may provide neuroprotective benefits through modulation of oxidative stress markers and inflammation in neuronal cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variation on the Pyridine Ring

The following table compares N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide with analogs differing in substituents at the 2- and 5-positions:

Key Observations :

Physical Properties and Spectral Data

Melting Points and Purity

- This compound: No explicit melting point reported, but structurally similar pivalamide derivatives (e.g., N-(3-Acetylphenyl)pivalamide) exhibit melting points of 122–125°C, suggesting comparable crystallinity .

- N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide : Higher polarity due to -OH likely reduces melting point vs. methoxy analog .

- N-(2',4-dimethyl-[1,1'-biphenyl]-3-yl)pivalamide : Melting point 122–125°C (white solid), indicating substituent bulkiness influences crystallinity .

Spectral Data

- ¹H NMR : The target compound’s methoxy group typically resonates at δ 3.8–4.0 ppm, while aromatic protons appear at δ 7.0–8.5 ppm. Analogs with -OH (e.g., 5-hydroxypyridin-3-yl) show downfield shifts for hydroxyl protons (δ 5.0–6.0 ppm) .

- HRMS : All compounds in and show <2 ppm error between calculated and observed masses, confirming high purity .

Vorbereitungsmethoden

Bromination of 5-Methoxypyridine

- Method: Bromination of 5-methoxypyridine using N-bromosuccinimide (NBS) under radical conditions.

- Reaction Conditions:

- Reagents: 5-methoxypyridine, NBS, AIBN (azobisisobutyronitrile)

- Solvent: Carbon tetrachloride (CCl₄)

- Temperature: Reflux (~75°C)

- Duration: 4 hours

- Procedure:

- Dissolve 5-methoxypyridine with NBS and AIBN in CCl₄.

- Heat under reflux, then quench with water, extract with ethyl acetate, dry, and purify via silica gel chromatography.

- Yield: Approximately 63% for 2-bromo-5-methoxypyridine.

- Reference: Derived from synthesis data indicating bromination of methylpyridine derivatives.

Bromomethylation Followed by Aromatic Bromination

- Method:

- First, methylation at the 2-position, followed by bromination at the methyl group to generate 2-bromo-5-bromomethylpyridine.

- Reaction Conditions:

- Reagents: Bromination with NBS under UV irradiation or thermal conditions.

- Solvent: Carbon tetrachloride, with subsequent purification by chromatography.

- Notes:

- The process involves radical bromination at methyl groups, often requiring control of reaction temperature and irradiation conditions to prevent over-bromination.

- Reference: Multiple steps described in literature for selective bromination of methylpyridines.

Conversion to 2-Bromo-5-methoxypyridine

The key step involves transforming the brominated pyridine into the methoxy derivative:

Nucleophilic Substitution with Sodium Methoxide

- Method:

- Nucleophilic displacement of a suitable leaving group (e.g., bromide) with sodium methoxide in methanol.

- Reaction Conditions:

- Reflux in methanol at elevated temperature (~60-80°C).

- Duration: Several hours until complete conversion.

- Outcome: Formation of 2-bromo-5-methoxypyridine.

- Notes:

- This approach is straightforward if the bromide is at the 5-position and the pyridine nitrogen remains unaltered.

- Reference: Common method for introducing methoxy groups on pyridine rings.

Methylation of 5-Hydroxypyridine Derivatives

- Method:

- Starting from 5-hydroxypyridine, methylation using methyl iodide or dimethyl sulfate under basic conditions.

- Reaction Conditions:

- Reflux in acetone or acetonitrile with potassium carbonate.

- Notes:

- This route is less favored due to potential over-methylation or side reactions.

Formation of N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide

The final step involves coupling the pyridine core with pivalic acid derivatives to form the amide:

Amide Formation via Carboxylic Acid Activation

- Method:

- Activation of pivalic acid with carbodiimide reagents (e.g., DCC, EDC) followed by coupling with the amino pyridine derivative.

- Reaction Conditions:

- Solvent: DMF or DCM.

- Temperature: Ambient.

- Notes:

- Suitable for sensitive or multifunctional molecules.

Summary of Preparation Data

Research Findings and Notes

- The bromination step is critical for regioselectivity; radical conditions favor substitution at the methyl group or aromatic ring depending on the substrate.

- The methoxy substitution can be achieved via nucleophilic aromatic substitution or methylation of hydroxylated precursors.

- The amide formation typically employs acyl chlorides for higher reactivity, ensuring efficient coupling with amino groups.

- Yields vary based on reaction conditions, purity of starting materials, and the specific pathway chosen.

Table 1: Summary of Key Reactions in Preparation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or amidation. A common approach involves reacting 2-bromo-5-methoxypyridin-3-amine with pivaloyl chloride in the presence of a base (e.g., triethylamine) to form the pivalamide group. Post-reaction purification is achieved using column chromatography (e.g., EtOAc/hexane gradients). Confirmation of regioselectivity is critical due to the bromine and methoxy substituents’ steric and electronic effects .

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer : Characterization involves:

- 1H/13C NMR : To verify proton environments (e.g., methoxy protons at ~3.8 ppm, tert-butyl group protons at ~1.3 ppm) and carbon backbone.

- Mass Spectrometry (MS) : To confirm molecular weight (M.W. 287.15) and isotopic patterns from bromine.

- HPLC : To assess purity (>95% typical for research-grade material) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromine substituent in cross-coupling reactions?

- Methodological Answer : The bromine atom serves as a leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Researchers should optimize conditions (e.g., Pd(PPh₃)₄ catalyst, Na2CO3 base, DMF solvent) to minimize dehalogenation side reactions. Kinetic studies using in-situ IR or GC-MS can track reaction progress and identify intermediates .

Q. How can competing side reactions during methoxy group functionalization be mitigated?

- Methodological Answer : The methoxy group’s electron-donating nature can interfere with electrophilic substitution. Strategies include:

- Protecting Groups : Temporarily replace the methoxy with a silyl ether (e.g., TBSCl) to prevent undesired reactivity.

- Directed Ortho-Metalation : Use LDA or Grignard reagents to selectively functionalize the pyridine ring .

Q. What computational methods predict the compound’s solubility and stability under varying pH conditions?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) can model solvation behavior. pKa prediction tools (e.g., MarvinSketch) estimate protonation states, while accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation pathways (e.g., hydrolysis of the pivalamide group) .

Experimental Design & Data Contradictions

Q. How should researchers address discrepancies in reported reaction yields for halogen exchange reactions?

- Methodological Answer : Yield variations often stem from trace moisture or catalyst poisoning. Rigorous drying of solvents (e.g., molecular sieves) and catalyst screening (e.g., CuI vs. Pd catalysts) are recommended. Controlled experiments with deuterated analogs (e.g., DMF-d7) can clarify mechanistic pathways .

Q. What analytical techniques resolve ambiguities in regiochemical outcomes during substitution reactions?

- Methodological Answer : X-ray crystallography provides definitive regiochemical assignment. Alternatively, NOESY NMR can differentiate between para and meta substitution patterns. Comparative HPLC retention times against synthesized standards are also effective .

Safety & Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential bromine release during decomposition.

- Waste Disposal : Halogenated waste containers for bromine-containing byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.